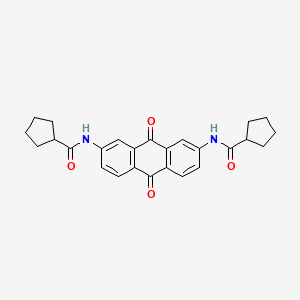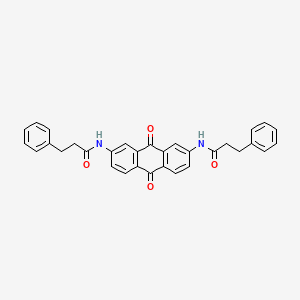
24-Ethyl-cholest-7-ene-3,5,6-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
24-ethyl-cholest-7-ene-3,5,6-triol is a sterol derivative that has garnered interest due to its unique structure and potential biological activities. This compound is characterized by the presence of three hydroxyl groups at positions 3, 5, and 6 on the cholestene backbone, with an ethyl group at the 24th position. Sterols like this compound are important components of cell membranes and have various biological roles.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 24-ethyl-cholest-7-ene-3,5,6-triol typically involves multiple steps starting from simpler sterol precursors. One common method involves the oxidation of cholest-5-en-3-one to introduce hydroxyl groups at the desired positions. This can be achieved using reagents such as lead tetraacetate . The reaction conditions often require careful control of temperature and solvent to ensure the selective introduction of hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of microbial fermentation to produce sterol intermediates, followed by chemical modifications to introduce the specific functional groups. This method can be more sustainable and cost-effective compared to purely chemical synthesis.
Análisis De Reacciones Químicas
Types of Reactions
24-ethyl-cholest-7-ene-3,5,6-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be further oxidized to form ketones or carboxylic acids.
Reduction: The double bond in the cholestene backbone can be reduced to form saturated sterols.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon can reduce the double bond.
Substitution: Reagents such as tosyl chloride or acyl chlorides can be used to substitute the hydroxyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of 24-ethyl-cholest-7-ene-3,5,6-trione, while reduction of the double bond can yield 24-ethyl-cholestane-3,5,6-triol.
Aplicaciones Científicas De Investigación
24-ethyl-cholest-7-ene-3,5,6-triol has several scientific research applications:
Chemistry: It is used as a model compound to study sterol chemistry and the effects of functional group modifications on sterol properties.
Biology: This compound is studied for its role in cell membrane structure and function, as well as its potential effects on cellular processes.
Industry: It is used in the development of pharmaceuticals and nutraceuticals due to its potential health benefits.
Mecanismo De Acción
The mechanism of action of 24-ethyl-cholest-7-ene-3,5,6-triol involves its interaction with cellular membranes and enzymes. It can modulate membrane fluidity and permeability, affecting various cellular processes. Additionally, its potential as a cholinesterase inhibitor suggests that it may interact with the active site of cholinesterase enzymes, preventing the breakdown of acetylcholine and thereby enhancing cholinergic signaling .
Comparación Con Compuestos Similares
Similar Compounds
Cholest-7-ene-3,5,6-triol: Lacks the ethyl group at the 24th position.
24-ethyl-cholest-6-ene-3,5-diol: Similar structure but with a double bond at a different position and one less hydroxyl group.
Cholest-5-ene-3,7-diol: Different positions of hydroxyl groups and double bond.
Uniqueness
24-ethyl-cholest-7-ene-3,5,6-triol is unique due to the specific arrangement of hydroxyl groups and the presence of an ethyl group at the 24th position. This unique structure can influence its biological activity and interactions with cellular components, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C29H50O3 |
|---|---|
Peso molecular |
446.7 g/mol |
Nombre IUPAC |
(3S,9S,10R,13R,14R,17R)-17-[(2R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,5,6-triol |
InChI |
InChI=1S/C29H50O3/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-22-16-26(31)29(32)17-21(30)12-15-28(29,6)25(22)13-14-27(23,24)5/h16,18-21,23-26,30-32H,7-15,17H2,1-6H3/t19-,20?,21+,23-,24+,25+,26?,27-,28-,29?/m1/s1 |
Clave InChI |
OZIAZQBXQMKSLA-XMWGPCPVSA-N |
SMILES isomérico |
CCC(CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC(C4([C@@]3(CC[C@@H](C4)O)C)O)O)C)C(C)C |
SMILES canónico |
CCC(CCC(C)C1CCC2C1(CCC3C2=CC(C4(C3(CCC(C4)O)C)O)O)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2,7-Bis[2-(isobutylamino)acetamido]anthraquinone](/img/structure/B10841388.png)
![2,7-Bis[2-(dimethylamino)acetamido]anthraquinone](/img/structure/B10841391.png)
![2,7-Bis[2-(ethylamino)acetamido]anthraquinone](/img/structure/B10841396.png)
![2,7-Bis[2-(piperazino)acetamido]anthraquinone](/img/structure/B10841400.png)
![2,7-Bis[2-(pyrrolidino)acetamido]anthraquinone](/img/structure/B10841412.png)
![2,7-Bis[3-(ethylamino)propionamido]anthraquinone](/img/structure/B10841426.png)
![2-[(2-Methyl-4-thiazolyl)ethynyl]pyrazine](/img/structure/B10841427.png)
![2-[4-(1-Ethyl-propyl)-piperazin-1-yl]-quinoline](/img/structure/B10841434.png)